Naphthalene

描述

This compound, methylnaphthalenes appears as a black liquid with the odor of coal tar. Negligibly soluble in water. Slightly denser than water. Vapors, fumes or direct contact may irritate the eyes. Direct skin contact may produce severe burns. Inhalation may produce mucous irritation, dizziness, loss of coordination, cardiovascular collapse and death.

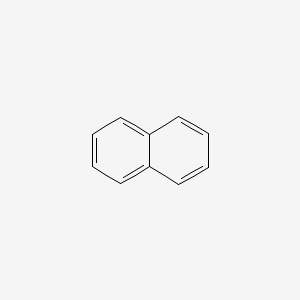

This compound is an aromatic hydrocarbon comprising two fused benzene rings. It occurs in the essential oils of numerous plant species e.g. magnolia. It has a role as a volatile oil component, a plant metabolite, an environmental contaminant, a carcinogenic agent, a mouse metabolite and an apoptosis inhibitor. It is an ortho-fused bicyclic arene and a member of naphthalenes.

This compound is used in the production of phthalic anhydride; it is also used in mothballs. Acute (short- term) exposure of humans to this compound by inhalation, ingestion, and dermal contact is associated with hemolytic anemia, damage to the liver, and neurological damage. Cataracts have also been reported in workers acutely exposed to this compound by inhalation and ingestion. Chronic (long-term) exposure of workers and rodents to this compound has been reported to cause cataracts and damage to the retina. Hemolytic anemia has been reported in infants born to mothers who "sniffed" and ingested this compound (as mothballs) during pregnancy. Available data are inadequate to establish a causal relationship between exposure to this compound and cancer in humans. EPA has classified this compound as a Group C, possible human carcinogen.

This compound is a natural product found in Herbertus norenus, Swertia japonica, and other organisms with data available.

This compound is a white, volatile, solid polycyclic hydrocarbon with a strong mothball odor. This compound is obtained from either coal tar or petroleum distillation and is primarily used to manufacture phthalic anhydride, but is also used in moth repellents. Exposure to this compound is associated with hemolytic anemia, damage to the liver and neurological system, cataracts and retinal hemorrhage. This compound is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing laryngeal and colorectal cancer. (NCI05)

This compound can cause cancer according to The National Toxicology Program.

This compound is the simplest polyaromatic hydrocarbon (PAH) consisting of two fused benzene rings. It has a distinct, pungent odor that can be detected at levels as low as 0.08 ppm. this compound is the most abundant single component of coal tar so most of it is now industrially derived from coal tar. From the 1960s until the 1990s, significant amounts of this compound were also produced from heavy petroleum fractions during petroleum refining, but today petroleum-derived this compound represents only a minor component of this compound production. This compound is also produced naturally with trace amounts of this compound being produced by black walnuts, magnolias and specific types of deer, as well as the Formosan subterranean termite. Some strains of the endophytic fungus (Muscodor albus) also produce this compound. This compound and other polycyclic aromatic hydrocarbons (PAHs) are released from incomplete combustion processes originating in industry, cigarette smoke and motor vehicle exhaust, as well as natural events such as forest fires. Industrially, this compound is used in the production of phthalic anhydride, as a solvent for chemical reactions, as a wetting agent and as a fumigant. It is also used in pyrotechnic special effects such as the generation of black smoke and simulated explosions. In the past, this compound was administered orally to kill parasitic worms in livestock. This compound was once the primary ingredient in mothballs, though its use has largely been replaced in favor of alternatives such as 1,4-dichlorobenzene. In a sealed container containing this compound pellets, this compound vapors build up to levels that are toxic to both the adult and larval forms of many moths. This compound has been shown to exhibit apoptotic and catabolic functions (4, 5). Exposure to large amounts of this compound may damage or destroy red blood cells. Humans, in particular children, have developed this condition, known as hemolytic anemia, after ingesting mothballs or deodorant blocks containing this compound.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: ... View More ...

Structure

3D Structure

属性

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | naphthalene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Naphthalene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-16-4, 62238-84-0 | |

| Record name | Polynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020913 | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |

CAS No. |

91-20-3 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding of Naphthalene

Abstract: Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational molecule in organic chemistry, materials science, and drug development. Its unique fused-ring structure gives rise to distinct bonding characteristics, reactivity patterns, and spectroscopic signatures that differ subtly yet significantly from its monocyclic analogue, benzene. This guide provides an in-depth examination of the molecular architecture and electronic structure of this compound. We will explore its orbital hybridization, the nuances of its aromaticity through resonance and molecular orbital theories, and the experimental and computational methodologies used to validate its structure. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this cornerstone molecule.

The Molecular Framework: A Planar Fused-Ring System

This compound's structure consists of two benzene rings fused together, sharing two carbon atoms.[1] This fusion results in a planar, bicyclic molecule with the chemical formula C₁₀H₈.[2][3] The molecule possesses D₂h point group symmetry.[2][4] All ten carbon atoms are sp² hybridized, creating a framework of sigma (σ) bonds and a delocalized pi (π) electron system across the entire molecule.[3][5]

The carbon atoms in this compound are categorized into two distinct types:

-

Alpha (α) carbons: Positions 1, 4, 5, and 8. These are adjacent to the fused carbons.

-

Beta (β) carbons: Positions 2, 3, 6, and 7.

-

Fused carbons: Positions 9 (or 4a) and 10 (or 8a), which are shared between the two rings and do not have hydrogen atoms attached.[2]

This differentiation is not merely a nomenclatural formality; it has profound implications for the molecule's bond lengths and reactivity.

dot graph "Naphthalene_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.4]; edge [fontsize=10];

} dot Caption: The sigma bond framework and IUPAC numbering of this compound, highlighting the distinct alpha and beta positions.

The Pi (π) Electron System, Resonance, and Aromaticity

The aromaticity of this compound is a direct consequence of its cyclic, planar structure with a continuous ring of p-orbitals and a specific number of π electrons.[5][6]

Hückel's Rule and the 10 π-Electron System

According to Hückel's rule, a planar, cyclic, fully conjugated molecule is aromatic if it contains (4n+2) π electrons, where 'n' is a non-negative integer. This compound has 10 π electrons (five double bonds), which satisfies the rule for n=2 (4(2)+2 = 10).[7][8][9] This 10 π-electron system is delocalized over the entire bicyclic framework, conferring significant aromatic stability, though the resonance energy per ring is slightly less than that of benzene.[10]

Resonance Theory: A Qualitative Picture

The delocalization of π electrons in this compound can be represented by drawing its principal resonance structures. There are three major contributing structures.[10][11] One structure depicts two distinct, fused benzene rings, while the other two show a 10-π-electron annulene character.[10]

dot graph "Naphthalene_Resonance" { graph [rankdir=LR, splines=ortho]; node [shape=plaintext, fontsize=12]; edge [label="↔", fontsize=16];

} dot Caption: The three main resonance structures of this compound, illustrating π-electron delocalization.

Crucially, these resonance structures are not all equivalent. The bond between C1 and C2 (an α-β bond) is a double bond in two of the three resonance structures, whereas the bond between C2 and C3 (a β-β bond) is a double bond in only one.[10][11] This qualitative observation correctly predicts that the C1-C2 bond will have more double-bond character and thus be shorter than the C2-C3 bond.[11][12][13]

Molecular Orbital (MO) Theory: A Quantitative Approach

A more sophisticated understanding of this compound's electronic structure comes from MO theory. The ten p-orbitals of the carbon atoms combine to form ten π molecular orbitals: five bonding and five anti-bonding.[3][14] The ten π electrons fill the five bonding MOs, resulting in a stable electronic configuration.[3] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity and spectroscopic properties.[15][16] Frontier molecular orbital theory predicts that the electron density in the HOMO is highest at the α-positions (C1, C4, C5, C8), making these sites the most nucleophilic and therefore more susceptible to attack by electrophiles.[15]

Experimental and Computational Verification

The theoretical models of this compound's structure are strongly supported by experimental data and computational chemistry.

Bond Length and Bond Angle Heterogeneity

Unlike benzene, where all carbon-carbon bonds are of equal length (approx. 1.39 Å), this compound exhibits distinct bond lengths.[2] This has been confirmed with high precision by techniques like X-ray and neutron diffraction.[2][4][17] The variation in bond lengths is a direct consequence of the non-equivalent resonance contributors.[1][11]

| Bond Type | Atom Positions | Bond Length (Å)[2][4] | Bond Character |

| Cα – Cβ | C1–C2, C3–C4, C5–C6, C7–C8 | ~1.37 | More double-bond character |

| Cβ – Cβ | C2–C3, C6–C7 | ~1.42 | More single-bond character |

| Cα – C(fused) | C4–C9, C1–C10, C5–C9, C8–C10 | ~1.42 | More single-bond character |

| C(fused) – C(fused) | C9–C10 | ~1.42 | More single-bond character |

| C – H | All | ~1.09 | - |

Table 1: Experimentally determined bond lengths in this compound. Note that values can vary slightly depending on the experimental method (e.g., X-ray diffraction in solid state vs. laser spectroscopy in gaseous state).

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound shows two distinct signals, corresponding to the α- and β-protons, confirming their different chemical environments.[16][18] Similarly, the ¹³C NMR spectrum displays three peaks for the α, β, and fused carbons.[16][18] Solid-state NMR has proven sensitive enough to detect minute structural distortions from perfect D₂h symmetry in the crystalline state.[19]

-

X-Ray Crystallography: This is the primary technique for determining the precise three-dimensional structure of molecules in the solid state.[20] It provides definitive data on bond lengths, bond angles, and the planarity of the molecule.[17][21]

Workflow: A Protocol for Computational Analysis of this compound

Computational chemistry provides a powerful tool for investigating molecular structure and properties, corroborating experimental findings.[22] A typical workflow using Density Functional Theory (DFT) is outlined below.

dot digraph "DFT_Workflow" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", margin="0.2,0.1"]; edge [color="#5F6368"];

} dot Caption: A generalized workflow for the computational analysis of this compound's structure using DFT.

Step-by-Step Methodology:

-

Construct Initial Structure: Build a 3D model of this compound using molecular modeling software.

-

Choose Theoretical Level: Select a computational method and basis set. Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G* offers a good balance of accuracy and computational cost for this type of molecule.[16][18]

-

Geometry Optimization: Perform an energy minimization calculation.[22] This process systematically adjusts the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable molecular structure.

-

Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies.

-

Property Analysis: Once the optimized geometry is confirmed, various properties can be calculated and analyzed, including bond lengths, bond angles, molecular orbital shapes and energies (HOMO/LUMO), and electrostatic potential maps.[16][23]

Implications of Structure on Reactivity

The non-uniform electronic distribution in this compound directly influences its chemical reactivity, particularly in electrophilic aromatic substitution (EAS).

Regioselectivity in Electrophilic Aromatic Substitution

This compound is more reactive than benzene in EAS reactions.[24] Furthermore, these reactions show a strong regioselectivity, with the electrophile preferentially attacking the α-position (C1).[25] This preference can be explained by examining the stability of the carbocation intermediate (the arenium ion or Wheland intermediate) formed during the reaction.

-

Attack at the α-position: The resulting carbocation is stabilized by more resonance structures (seven total), and critically, four of these structures preserve the aromaticity of the second, unfused benzene ring.

-

Attack at the β-position: The intermediate formed from attack at the β-position is less stable. It has fewer resonance structures (six total), and only two of them keep the second ring fully aromatic.

The pathway through the more stable intermediate has a lower activation energy, making α-substitution the kinetically favored product.[24]

dot digraph "EAS_Mechanism" { graph [rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} dot Caption: Energetic preference for electrophilic attack at the α-position of this compound due to a more stable carbocation intermediate.

Conclusion

The molecular structure and bonding of this compound are a classic illustration of advanced aromaticity. While sharing foundational principles with benzene, its fused-ring system introduces a level of complexity that results in non-equivalent positions, heterogeneous bond lengths, and distinct regioselectivity in its chemical reactions. A comprehensive understanding, achieved by synthesizing insights from resonance theory, molecular orbital theory, and validated by powerful experimental and computational techniques, is essential for professionals leveraging this compound and its derivatives in scientific research and development.

References

- 1. File:this compound resonance structure.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Using Huckels rule prove that this compound is aroma class 11 chemistry CBSE [vedantu.com]

- 6. Using Huckel’s rule, prove that this compound is aromatic. - askIITians [askiitians.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. brainly.in [brainly.in]

- 9. How to prove that this compound is an aromatic compound class 12 chemistry CBSE [vedantu.com]

- 10. Supplemental Topics [www2.chemistry.msu.edu]

- 11. homework.study.com [homework.study.com]

- 12. homework.study.com [homework.study.com]

- 13. quora.com [quora.com]

- 14. scribd.com [scribd.com]

- 15. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 16. jaoc.samipubco.com [jaoc.samipubco.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. jaoc.samipubco.com [jaoc.samipubco.com]

- 19. Determination of molecular symmetry in crystalline this compound using solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Energy Minimization of this compound — Collective Scientific [collectivescientific.com]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Solubility of Naphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, data, and experimental methodologies related to the solubility of naphthalene in various organic solvents. As a tool for scientists and researchers, this document emphasizes the causal relationships behind solubility phenomena and offers practical, field-proven insights for accurate solubility determination and prediction.

The Core Principles of this compound Solubility

This compound (C₁₀H₈), a bicyclic aromatic hydrocarbon, is a nonpolar molecule.[1] This fundamental characteristic is the primary determinant of its solubility behavior in different solvents. The principle of "like dissolves like" is paramount in understanding which solvents will effectively dissolve this compound.

Intermolecular Forces Dictating Solubility

The dissolution of this compound is governed by a delicate balance of intermolecular forces between the solute (this compound) and the solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): As a nonpolar molecule, the predominant intermolecular forces in solid this compound are London dispersion forces. For dissolution to occur, a solvent must be capable of overcoming these forces through comparable interactions. Nonpolar organic solvents with similar dispersion forces will, therefore, be effective at dissolving this compound.

-

Pi-Pi Stacking: The planar aromatic rings of this compound molecules allow for significant pi-pi stacking interactions in the solid state. Aromatic solvents, such as benzene and toluene, can effectively disrupt these interactions through their own pi systems, leading to high solubility.

-

Dipole-Induced Dipole Interactions: In solvents with some degree of polarity, dipole-induced dipole interactions can contribute to the dissolution of this compound. The permanent dipole of the solvent molecule can induce a temporary dipole in the nonpolar this compound molecule, leading to an attractive force.[2] However, if the solvent's polarity is too high (e.g., water), the strong self-association of the solvent molecules (hydrogen bonding in the case of water) will dominate, leading to very low solubility of the nonpolar solute.[3]

The Thermodynamics of Dissolution

The solubility of this compound is an endothermic process, meaning it absorbs heat from the surroundings.[2] This can be understood through the lens of thermodynamics:

-

Enthalpy of Solution (ΔHsol): The overall enthalpy change upon dissolution is a sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions. For this compound in most organic solvents, the energy input to break the crystal lattice is greater than the energy released from the new interactions, resulting in a positive ΔHsol.

-

Entropy of Solution (ΔSsol): The dissolution of a solid into a liquid generally leads to an increase in disorder, resulting in a positive entropy change (ΔSsol).

-

Gibbs Free Energy (ΔGsol): The spontaneity of the dissolution process is determined by the Gibbs free energy change (ΔGsol = ΔHsol - TΔSsol). Since ΔHsol is positive, the process is driven by the positive entropy change. According to Le Chatelier's principle, increasing the temperature will favor the endothermic process, thus increasing the solubility of this compound.[2]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures. This data has been compiled from several peer-reviewed sources.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Benzene | 298.15 | 0.297 | [4] |

| 303.15 | 0.345 | [4] | |

| 313.15 | 0.457 | [4] | |

| 323.15 | 0.592 | [4] | |

| Toluene | 291.35 | 0.243 | [5] |

| 307.05 | 0.392 | [5] | |

| 322.75 | 0.590 | [5] | |

| 334.65 | 0.781 | [5] | |

| Cyclohexane | 288.15 | 0.106 | [6] |

| 298.15 | 0.158 | [6] | |

| 308.15 | 0.228 | [6] | |

| 318.15 | 0.320 | [6] | |

| Carbon Tetrachloride | 288.15 | 0.233 | [6] |

| 298.15 | 0.317 | [6] | |

| 308.15 | 0.422 | [6] | |

| 318.15 | 0.551 | [6] | |

| Acetone | 297.17 | 0.183 | [5] |

| 305.11 | 0.247 | [5] | |

| 313.97 | 0.341 | [5] | |

| 322.70 | 0.459 | [5] | |

| Ethanol | 304.26 | 0.046 | [5] |

| 315.41 | 0.078 | [5] | |

| 327.93 | 0.138 | [5] | |

| 339.76 | 0.229 | [5] | |

| Heptane | 290.25 | 0.098 | [5] |

| 304.55 | 0.176 | [5] | |

| 318.95 | 0.297 | [5] | |

| 333.75 | 0.481 | [5] | |

| 1-Butanol | 313.77 | 0.095 | [5] |

| 323.61 | 0.151 | [5] | |

| 333.40 | 0.234 | [5] | |

| 342.80 | 0.345 | [5] | |

| Dichloromethane | 279.0 | 0.313 | [4] |

| 288.0 | 0.430 | [4] | |

| 298.0 | 0.589 | [4] | |

| 308.0 | 0.789 | [4] |

Experimental Determination of this compound Solubility

Accurate determination of this compound solubility is crucial for various applications. The following are two common and reliable methods.

Isothermal Equilibrium (Shake-Flask) Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature changes that could cause precipitation or further dissolution. It is advisable to use a syringe filter to remove any fine solid particles.

-

Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Dynamic (Polythermal) Method

The dynamic method involves monitoring the temperature at which a solid solute dissolves upon heating or precipitates upon cooling in a solvent.

Protocol:

-

Preparation: Prepare a series of solutions with known concentrations of this compound in the desired solvent.

-

Heating and Cooling Cycle: Place a sample in a temperature-controlled apparatus equipped with a stirrer and a temperature sensor.

-

Dissolution Temperature: Slowly heat the sample while stirring and visually or instrumentally (e.g., using a laser or photodetector) observe the temperature at which the last crystals of this compound disappear. This is the saturation temperature for that specific concentration.

-

Crystallization Temperature: Slowly cool the solution and record the temperature at which the first crystals reappear.

-

Equilibrium Temperature: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that concentration.

-

Solubility Curve: Repeat the process for all prepared concentrations to construct a solubility curve (solubility vs. temperature).

Predictive Models for this compound Solubility

Several thermodynamic models can be used to correlate and predict the solubility of this compound in organic solvents.

-

The Apelblat Equation: This is a semi-empirical equation that relates the mole fraction solubility (x) to temperature (T): ln(x) = A + B/T + C ln(T) where A, B, and C are empirical parameters obtained by fitting the equation to experimental data.[4]

-

The λh (Buchowski) Equation: This model is particularly useful for non-ideal solutions and is given by: ln[1 + λ(1-x)/x] = λh[(1/T) - (1/Tm)] where λ and h are adjustable parameters, and Tm is the melting point of the solute.[4]

-

Wilson and NRTL Equations: These are more complex activity coefficient models that can provide a good correlation of solubility data, especially for multicomponent systems.[4]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of intermolecular forces and thermodynamic principles. A thorough understanding of these factors, coupled with robust experimental techniques, is essential for researchers and professionals in various scientific disciplines. This guide has provided a foundational understanding, quantitative data, and practical methodologies to aid in the successful handling and application of this compound in solution. The provided data and protocols serve as a valuable resource for predicting and determining the solubility of this compound in a range of organic solvents.

References

Naphthalene derivatives and their physical properties

An In-depth Technical Guide to Naphthalene Derivatives and Their Physical Properties

Abstract

This compound, the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational scaffold for a vast array of derivatives with significant applications in medicinal chemistry, materials science, and agrochemicals.[1] Comprising two fused benzene rings, its planar and aromatic structure imparts unique physical and electronic properties that can be precisely tuned through chemical modification.[2][3] This guide provides a technical exploration of the core physical properties of this compound and its derivatives. We will delve into the structural basis of these properties, detail modern synthetic strategies, and present field-proven experimental protocols for their accurate characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and evaluate this compound-based compounds for advanced applications.

The this compound Core: Structure and Reactivity

Molecular Structure and Aromaticity

The this compound molecule (C₁₀H₈) consists of two benzene rings fused in an ortho position.[4][5] This fusion results in a planar, aromatic system with ten delocalized π-electrons, consistent with Hückel's rule for aromaticity.[2][4] Unlike benzene, the carbon-carbon bonds in this compound are not of uniform length. X-ray diffraction studies have established that the C1-C2, C3-C4, C5-C6, and C7-C8 bonds are shorter (approximately 1.37 Å) than the other C-C bonds (approximately 1.42 Å).[6] This bond length variation is a consequence of its resonance structures; the molecule is a resonance hybrid of three canonical forms.[4][7]

The molecule's planarity and extensive π-conjugation are the primary determinants of its fundamental physical properties, including its electronic absorption, thermal stability, and intermolecular packing in the solid state.

Isomerism and Substitution Patterns

The this compound ring system has two distinct sets of non-equivalent hydrogen atoms.[6]

-

Alpha (α) positions: Carbons 1, 4, 5, and 8 are adjacent to the ring fusion.

-

Beta (β) positions: Carbons 2, 3, 6, and 7 are distal to the ring fusion.

This differentiation is critical, as monosubstituted naphthalenes can exist as two distinct isomers (e.g., 1-naphthol and 2-naphthol), each with unique physical and chemical properties.[6] The position of substitution is governed by reaction conditions. For instance, the sulfonation of this compound can yield the kinetic product (this compound-1-sulfonic acid) at lower temperatures (25 °C) or the thermodynamically stable product (this compound-2-sulfonic acid) at higher temperatures (160 °C).[6]

Synthesis of this compound Derivatives

The synthesis of substituted naphthalenes is a mature field, driven by their importance as intermediates and final products.[1][8]

Classical and Modern Synthetic Strategies

Historically, methods like the Haworth synthesis were pivotal. This multi-step process typically involves:

-

Friedel-Crafts acylation of a benzene ring with succinic anhydride.

-

Clemmensen reduction of the resulting ketone.

-